molecular formula C19H20Cl2N2O B1613085 2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-24-1

2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613085
M. Wt: 363.3 g/mol
InChI Key: ZSQRLMNQMLTDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898763-24-1 . It has a molecular weight of 363.29 and its IUPAC name is (2,5-dichlorophenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20Cl2N2O/c1-22-8-10-23 (11-9-22)13-14-2-4-15 (5-3-14)19 (24)17-12-16 (20)6-7-18 (17)21/h2-7,12H,8-11,13H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Environmental Presence and Analysis

Detection in Environmental Samples : Benzophenones, including derivatives similar to 2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, have been widely studied for their occurrence in environmental samples. A study by Zhang et al. (2011) determined benzophenone-type UV filters and benzotriazole-type corrosion inhibitors in sediment and sewage sludge samples, highlighting the environmental prevalence of these compounds due to their use in consumer products and industrial applications (Zi-Feng Zhang et al., 2011).

Material Science Applications

Synthesis and Properties for Polymer Applications : Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives using nickel-catalyzed coupling polymerization. These derivatives exhibit remarkable thermal stability and have potential applications in creating advanced materials, especially for use in proton exchange membranes (H. Ghassemi & J. McGrath, 2004).

Environmental Impact and Toxicity

Transformation and Toxicity in Water Treatment : Liu et al. (2016) investigated the transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone during the chlorination disinfection process. The study identified several major transformation products and proposed mechanisms for their formation, underlining the potential ecological risks posed by these compounds when present in water sources (W. Liu et al., 2016).

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-12-16(20)6-7-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQRLMNQMLTDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642994
Record name (2,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898763-24-1
Record name Methanone, (2,5-dichlorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.